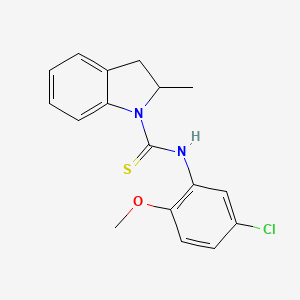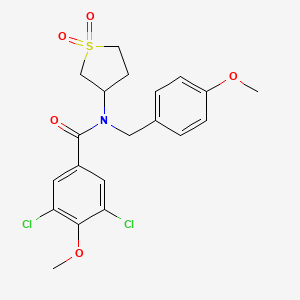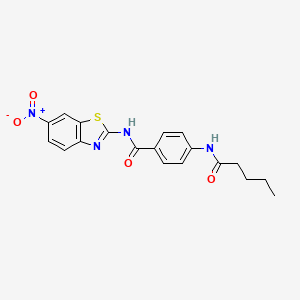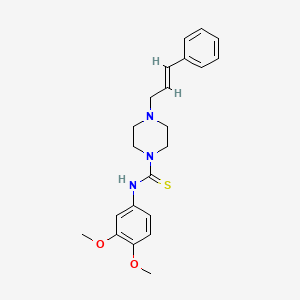
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as ML-7, is a potent and selective inhibitor of myosin light chain kinase (MLCK). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of MLCK in various physiological and pathological processes.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide exerts its inhibitory effect on MLCK by binding to the ATP-binding site of the enzyme. MLCK is responsible for phosphorylating the myosin light chain, which is a critical step in smooth muscle contraction. By inhibiting the activity of MLCK, this compound prevents the phosphorylation of myosin light chain and thereby inhibits smooth muscle contraction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on smooth muscle contraction, this compound has been shown to inhibit platelet aggregation and to have anti-inflammatory effects. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide is its selectivity for MLCK. MLCK is a critical enzyme in many physiological processes, and the ability to selectively inhibit its activity has been invaluable in studying its role in these processes. However, one limitation of this compound is its relatively low potency compared to other MLCK inhibitors. This can make it difficult to achieve complete inhibition of MLCK activity in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide. One area of interest is the role of MLCK in the development of cardiovascular disease. MLCK has been implicated in the regulation of vascular tone, and this compound has been shown to inhibit the development of atherosclerosis in animal models. Another area of interest is the potential use of this compound as a therapeutic agent in cancer treatment. MLCK has been shown to be overexpressed in many cancer cells, and this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain cancer cell lines. Further research in these areas could lead to the development of new treatments for cardiovascular disease and cancer.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has been extensively used in scientific research to study the role of MLCK in various cellular and physiological processes. MLCK is a key regulator of smooth muscle contraction and plays a critical role in many physiological processes, including vascular tone regulation, airway smooth muscle contraction, and gastrointestinal motility. This compound has been used to study the role of MLCK in these processes and has been shown to be a potent inhibitor of smooth muscle contraction.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-11-9-12-5-3-4-6-15(12)20(11)17(22)19-14-10-13(18)7-8-16(14)21-2/h3-8,10-11H,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXWEQVRVRKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)

![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)

![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)